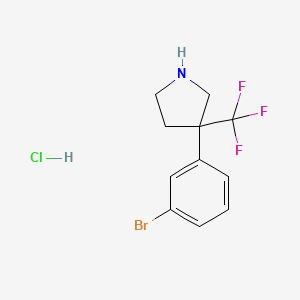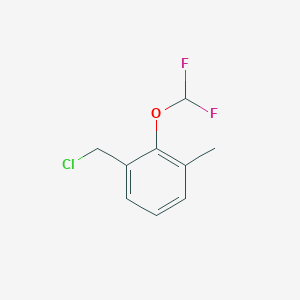
2-Difluoromethoxy-3-methylbenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Difluoromethoxy-3-methylbenzyl chloride is an organic compound with the molecular formula C9H9ClF2O. It is a derivative of benzyl chloride, where the benzene ring is substituted with a difluoromethoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-3-methylbenzyl chloride typically involves the chlorination of 2-Difluoromethoxy-3-methylbenzyl alcohol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H9F2O+SOCl2→C9H9ClF2O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Difluoromethoxy-3-methylbenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-Difluoromethoxy-3-methylbenzyl alcohol, 2-Difluoromethoxy-3-methylbenzonitrile, and 2-Difluoromethoxy-3-methylbenzylamine.
Oxidation: Products include 2-Difluoromethoxy-3-methylbenzoic acid and 2-Difluoromethoxy-3-methylbenzaldehyde.
Reduction: The major product is 2-Difluoromethoxy-3-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
2-Difluoromethoxy-3-methylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Difluoromethoxy-3-methylbenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the difluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Difluoromethoxy-4-fluoro-3-methylbenzoyl chloride
- 3-Difluoromethoxybenzenesulfonyl chloride
- Difluoromethyl 2,2,2-trifluoroethyl ether
Uniqueness
2-Difluoromethoxy-3-methylbenzyl chloride is unique due to the presence of both the difluoromethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9ClF2O |
|---|---|
Peso molecular |
206.61 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-(difluoromethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H9ClF2O/c1-6-3-2-4-7(5-10)8(6)13-9(11)12/h2-4,9H,5H2,1H3 |
Clave InChI |
YDIYZPNDDVDVRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CCl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



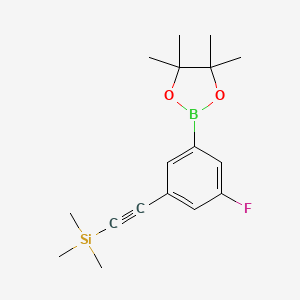

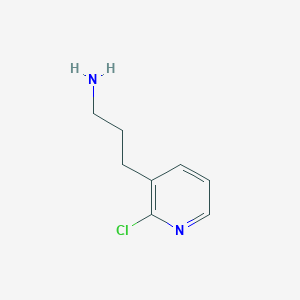
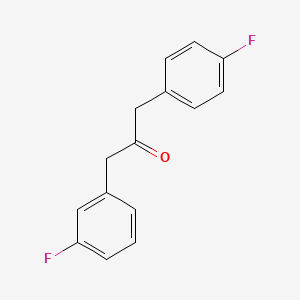
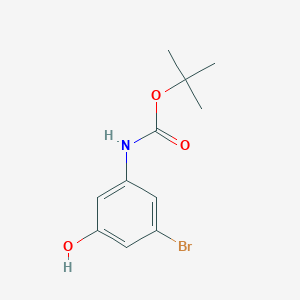
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
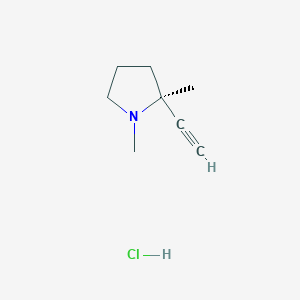


![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)

